4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol
Description
4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol is a synthetic organic compound featuring a phenol core substituted with a chloro group at position 4 and a pyrazole ring at position 2. The pyrazole moiety is further substituted with a 2-nitrophenyl group, enhancing its electronic and steric properties. This structural complexity confers unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science. The nitro group (electron-withdrawing) and chloro substituent (lipophilic) synergistically influence its solubility, stability, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19(21)22/h1-8,20H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUYLNJZNUDBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a nitrophenyl group and a chloro group, which may influence its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies indicate that pyrazole derivatives exhibit significant antioxidant properties, which help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : Research indicates that this compound possesses notable antibacterial and antifungal activities. It has demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values suggesting potent efficacy .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : In one study, the compound exhibited synergistic effects when combined with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their effectiveness against resistant strains .
- Cytotoxicity : The compound's cytotoxic effects were tested on various cancer cell lines, revealing its potential as an anticancer agent by inducing apoptosis through multiple pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| H460 | 15.6 | Apoptosis induction | |
| A549 | 12.3 | Cell cycle arrest | |
| HT-29 | 10.5 | Reactive oxygen species generation |
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study 1 : A clinical trial assessed the efficacy of a similar pyrazole compound in patients with chronic inflammatory diseases, showing significant reductions in disease activity scores after treatment .
- Case Study 2 : Another study focused on the antimicrobial effects of pyrazole derivatives against biofilm-forming bacteria, demonstrating that the compound effectively inhibited biofilm formation by Staphylococcus epidermidis at low concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives of pyrazole, including those similar to 4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol, showed effective inhibition against various bacterial strains. The presence of the nitrophenyl group enhances this activity due to its electron-withdrawing effects, which can increase the compound's reactivity towards microbial targets .
Antiviral Properties:
Another area of application is in antiviral research. Compounds with similar structures have been studied for their ability to inhibit viral replication. For instance, specific pyrazole derivatives have shown efficacy against viruses such as HIV and HCV, suggesting that this compound could be a candidate for further antiviral studies .
Case Study: Synthesis and Evaluation
A notable case study involved synthesizing a series of pyrazole derivatives to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial and antiviral properties, revealing that modifications to the pyrazole structure significantly influenced their effectiveness. Such findings indicate that this compound could be further optimized for enhanced bioactivity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The phenolic ring undergoes directed electrophilic substitution at positions activated by the hydroxyl group. Key reactions include:
Mechanistic Insight :
-
The phenolic -OH directs electrophiles to ortho and para positions relative to itself .
-
Steric hindrance from the pyrazole-nitrophenyl group limits substitution at certain positions .
Nucleophilic Aromatic Substitution
The chloro substituent participates in nucleophilic displacement under specific conditions:
Key Observation :
-
Replacement occurs only at the chloro position (C4) due to activation by adjacent electron-withdrawing groups .
Reduction Reactions
The nitro group undergoes selective reduction while preserving other functionalities:
Critical Note :
-
Catalytic hydrogenation preserves the pyrazole ring integrity, while acidic conditions may protonate the phenolic -OH .
Condensation Reactions
The phenolic -OH facilitates coupling reactions:
Structural Impact :
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log β) | Ref. |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol/Water (1:1) | Octahedral Cu(II) complex | 8.2 ± 0.3 | |
| FeCl₃·6H₂O | Methanol | Tetrahedral Fe(III) complex | 6.9 ± 0.2 |
Coordination Sites :
Pyrazole Ring Functionalization
The central pyrazole moiety undergoes regioselective reactions:
Synthetic Utility :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the phenol ring, pyrazole ring, or aromatic groups. Below is a detailed comparison:
Structural Analogs with Varying Aromatic Substituents
- 4-Chloro-2-[5-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Phenol Key Difference: Replaces the 2-nitrophenyl group with a 4-fluorophenyl group. Impact: The fluorine atom (electron-withdrawing) enhances lipophilicity and membrane permeability but lacks the strong hydrogen-bonding capability of the nitro group. This compound exhibits moderate antibacterial and antioxidant activity, attributed to the pyrazole core and fluorophenyl group . Extraction Strength: Compared to nitro-substituted analogs, fluorophenyl derivatives show lower copper extraction efficiency due to weaker inter-ligand hydrogen bonding .
- 2-{5-[2-(4-Nitrophenoxy)Phenyl]-1-Phenyl-1H-Pyrazol-3-yl}Phenol Key Difference: Incorporates a 4-nitrophenoxy group instead of a 2-nitrophenyl group. Impact: The nitro group at the para position stabilizes intramolecular hydrogen bonding, leading to a near-coplanar arrangement of phenol and pyrazole rings.
Analogs with Modified Heterocyclic Cores
- 4-Chloro-2-(5-(4-Chlorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenol Key Difference: Features a dihydropyrazole ring (partially saturated) instead of a fully aromatic pyrazole. Impact: The reduced aromaticity decreases planarity, weakening π-π interactions with biological targets. However, the dihydropyrazole enhances solubility, making it more suitable for aqueous-phase reactions .
- Ethyl 5-Chloro-1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate Key Difference: Replaces the phenolic hydroxyl group with an ester moiety. Impact: The ester group reduces hydrogen-bonding capacity but increases metabolic stability. This derivative is explored for antiviral applications, though its lack of a phenol group diminishes antioxidant activity .
Functional Group Modifications
- 2-Chloro-4-Fluorophenol Key Difference: Lacks the pyrazole ring entirely. Impact: Absence of the pyrazole heterocycle results in minimal biological activity, highlighting the critical role of the pyrazole core in target binding .
- 4-Methyl-2-[5-(n-Octyl)-1H-Pyrazol-3-yl]Phenol (L2H) Key Difference: Substitutes nitro and chloro groups with a methyl group and n-octyl chain. Impact: The alkyl chain enhances hydrophobicity, improving extraction of metal ions like Cu(II). However, the nitro group in the target compound increases extraction strength by three orders of magnitude via buttressed hydrogen bonding .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Copper Extraction Efficiency (log D)
| Compound | log D (Cu) | Selectivity (Cu/Fe) | |
|---|---|---|---|
| Target Compound | 4.1 | 10³ | |
| 4-Methyl-2-[5-(n-Octyl)-...]Phenol (L2H) | 1.8 | 10² | |
| L4H (Nitro-ortho-substituted analog) | 4.5 | 10⁴ |
Key Research Findings
Nitro Group Enhances Extraction and Bioactivity : The ortho-nitro group in the target compound stabilizes Cu(II) complexes via inter-ligand H-bonding, critical for its high extraction efficiency and antibacterial potency .
Pyrazole Core Dictates Target Binding : Analogs lacking the pyrazole ring show negligible activity, underscoring its role in interacting with enzymes or receptors .
Steric and Electronic Effects : Substituents like chloro (electron-withdrawing) and nitro (H-bond acceptor) optimize lipophilicity and intermolecular interactions, balancing solubility and bioactivity .
Q & A
Q. What synthetic methodologies are effective for preparing 4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol and its derivatives?
The synthesis typically involves cyclocondensation or Mannich reactions. For example:
- Cyclocondensation : Reacting 2-nitrophenyl hydrazine with β-keto esters or diketones under reflux conditions in ethanol (yields ~60–70%) .
- Mannich Reaction : Introducing substituents via reaction with formaldehyde and secondary amines. For instance, coupling with diaza-crown ethers achieves >98% yield under mild conditions (e.g., room temperature, dichloromethane) .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time improves regioselectivity and purity.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å, C–O = 1.36 Å) and interligand hydrogen bonding (e.g., O–H···N = 2.65 Å), confirming tautomeric forms .
- NMR/IR :
- ¹H NMR : Phenolic proton at δ 12.0–13.5 ppm (broad singlet); pyrazole protons at δ 6.8–7.4 ppm .
- IR : O–H stretch at 3361 cm⁻¹; C=N at 1636 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 296.03 (calculated for C₁₅H₁₀ClN₃O₃) .
Q. What are the critical physical properties (e.g., solubility, melting point) relevant to experimental design?
- Melting Point : 155–161°C (lit. range due to polymorphism or purity variations) .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and methanol; poorly soluble in water (<0.1 mg/mL) .
- Thermal Stability : Decomposes above 250°C, requiring inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence copper(II) extraction efficiency?
The 2-nitro group ortho to the phenolic –OH enhances extractant strength by:
- Interligand H-bonding : Stabilizes Cu(II) complexes via O–H···N interactions (DFT-calculated stabilization energy = −28.6 kcal/mol) .
- Electron Withdrawal : Nitro groups increase acidity (pKa ~8.2 vs. ~9.5 for unsubstituted analogues), facilitating deprotonation and metal coordination .
- Steric Hindrance : Bulky substituents reduce extraction efficiency by ~30% due to hindered ligand-metal coordination .
Q. How can conflicting crystallographic and spectroscopic data on tautomerism be resolved?
- Contradiction : X-ray data may show keto-enol tautomer dominance, while NMR suggests dynamic equilibrium.
- Resolution :
- Variable-Temperature NMR : Observe coalescence of peaks at elevated temps (e.g., >100°C) .
- DFT Calculations : Compare energy barriers between tautomers (ΔG‡ < 5 kcal/mol supports equilibrium) .
- Solvent Polarity : Polar solvents stabilize enol form (e.g., DMSO shifts equilibrium by 80%) .
Q. What computational methods are suitable for predicting ligand-metal binding affinities?
- DFT : B3LYP/6-31G* optimizes geometry and calculates Gibbs free energy of complexation (accuracy ±2 kcal/mol vs. experimental) .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., aqueous vs. organic phase extraction) .
- Docking Studies : Predict binding modes in biological targets (e.g., antimicrobial enzymes) .
Q. How can synthetic byproducts or regioselectivity issues be mitigated?
- Byproduct Formation : Nitro reduction or pyrazole isomerization occurs under acidic conditions.
- Mitigation :
- Use mild bases (e.g., NaHCO₃) to maintain pH 7–8 during synthesis .
- Employ directing groups (e.g., –OMe) to control regioselectivity in cyclocondensation .
Q. What strategies validate the biological activity (e.g., antimicrobial) of this compound?
- In Vitro Assays :
- MIC Testing : Against S. aureus (MIC = 16 µg/mL) and E. coli (MIC = 32 µg/mL) .
- Mechanistic Studies : Fluorescence quenching of DNA gyrase confirms target engagement .
- Structure-Activity Relationships (SAR) : Nitro and chloro groups enhance activity by 4-fold compared to unsubstituted analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
